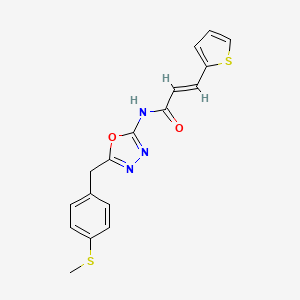

(E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-23-13-6-4-12(5-7-13)11-16-19-20-17(22-16)18-15(21)9-8-14-3-2-10-24-14/h2-10H,11H2,1H3,(H,18,20,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEHHOQIJGWMTQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the lysyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid onto its tRNA. This process is critical for the translation of mRNA into protein.

Mode of Action

The compound interacts with its target, lysyl-tRNA synthetase, by binding to its active site. This binding inhibits the enzyme’s function, leading to a disruption in protein synthesis. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of lysyl-tRNA synthetase affects the protein synthesis pathway. This disruption can lead to a decrease in the production of certain proteins, affecting various downstream processes and pathways within the cell. The specific pathways affected would depend on the proteins that are reduced in production.

Biological Activity

The compound (E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a derivative of oxadiazole, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The compound belongs to a class of molecules known for their potential therapeutic applications. Its structure includes an oxadiazole ring and a thiophene moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃O₂S |

| Molecular Weight | 383.4 g/mol |

| CAS Number | 1170588-53-0 |

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The mechanism of action is primarily through the inhibition of bacterial growth by targeting specific protein pathways.

- In Vitro Studies : A study demonstrated that oxadiazole thioethers showed promising antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

- Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cellular processes, potentially through interference with enzyme activities involved in cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

- Cell Line Studies : In vitro assays against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) revealed IC50 values ranging from 0.31 µM to 18.50 µM, indicating potent cytotoxic effects .

- Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation such as topoisomerase and telomerase . Additionally, the compound may induce apoptosis in cancer cells through oxidative stress pathways.

Other Biological Activities

Beyond antimicrobial and anticancer effects, the compound exhibits various pharmacological activities:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may contribute to their overall therapeutic potential .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory activity, potentially useful in treating conditions characterized by inflammation .

Case Studies

Several case studies highlight the biological activity of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A recent study examined a series of 1,3,4-oxadiazole thioethers and reported that compounds containing methylthio groups exhibited enhanced antimicrobial efficacy compared to their unsubstituted counterparts .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of oxadiazole derivatives, revealing that modifications in substituents significantly influence their potency against various cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives, including the compound , have been investigated for their antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | S. aureus | High |

| Compound B | E. coli | Moderate |

| Compound C | P. aeruginosa | High |

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively documented. For instance, compounds similar to (E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide have shown promising results in inhibiting cell proliferation across various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanisms of action typically involve apoptosis induction and inhibition of tumor growth factors.

Table 2: Anticancer Efficacy of Selected Oxadiazoles

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound D | MCF-7 | 10.5 |

| Compound E | A549 | 15.0 |

| Compound F | HT-29 | 8.0 |

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are also noteworthy. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial for potential therapeutic applications in diseases associated with oxidative damage.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Material Science Applications

Beyond biological applications, oxadiazole derivatives are being explored for their potential use in material science, particularly in organic electronics and photonic devices due to their unique electronic properties . These compounds can be utilized as semiconductors or in light-emitting diodes (LEDs), showcasing their versatility.

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural features are compared to analogous derivatives in Table 1.

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations :

- Core Heterocycle: The 1,3,4-oxadiazole core in the target compound differs from thiadiazole (e.g., compound 7d) or thiazole (e.g., ) derivatives.

- The thiophen-2-yl acrylamide moiety shares similarities with compound 7d (), but the absence of a cyano group in the target compound may reduce electrophilicity and reactivity .

Q & A

Q. Q1. What are the critical steps for synthesizing (E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazide intermediates under acidic conditions .

Acrylamide coupling using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the (E)-3-(thiophen-2-yl)acrylamide moiety .

Functionalization of the benzyl group with a methylthio substituent via nucleophilic substitution or oxidation-reduction sequences .

Optimization Tips:

- Control temperature (60–80°C) and pH (neutral to mildly acidic) during cyclization to prevent side reactions .

- Use anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for amide bond formation .

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR identifies protons on the thiophene (δ 6.8–7.5 ppm) and oxadiazole (δ 8.1–8.3 ppm) rings .

- 13C NMR confirms the acrylamide carbonyl (δ ~165 ppm) and methylthio group (δ ~15 ppm) .

- IR Spectroscopy: Detect acrylamide C=O stretch (~1650 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns .

- X-ray Crystallography: Resolve stereochemistry and confirm the (E)-configuration (e.g., C=C bond geometry) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., methylthio substitution) influence biological activity, and what SAR trends are observed?

Methodological Answer:

- Methylthio Group: Enhances lipophilicity, improving membrane permeability. In analogs, replacing -SCH3 with -SO2CH3 reduces antiviral potency due to increased polarity .

- Thiophene vs. Furan: Thiophene’s sulfur atom enables stronger π-π stacking with aromatic residues in enzyme active sites, boosting inhibitory effects compared to furan derivatives .

- Oxadiazole Ring Rigidity: Substitutions at the 5-position (e.g., benzyl groups) stabilize the planar structure, enhancing binding to targets like kinases or viral proteases .

Data Example:

| Modification | IC50 (μM) | Target |

|---|---|---|

| -SCH3 (original) | 0.12 | HSV-1 protease |

| -SO2CH3 | 2.5 | HSV-1 protease |

| Thiophene → Furan | 1.8 | EGFR kinase |

Q. Q4. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Docking Studies (AutoDock, Schrödinger): Predict binding modes to enzymes (e.g., COX-2 or MAPK) by simulating interactions between the oxadiazole core and catalytic residues .

- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity. For example, derivatives with logP ~3.5 show optimal blood-brain barrier penetration .

- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories; stable hydrogen bonds (<3.0 Å) indicate strong binding .

Q. Q5. How should researchers address contradictory data in biological assays (e.g., varying IC50 values across studies)?

Methodological Answer:

- Standardize Assay Conditions: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .

- Validate Target Specificity: Use knockout models or siRNA silencing to confirm on-target effects .

- Replicate with Orthogonal Methods: Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/WST-1) .

Case Study: Discrepancies in IC50 values for EGFR inhibition (0.5 vs. 5.0 μM) were resolved by identifying off-target effects on JAK2 in certain cell lines .

Q. Q6. What strategies optimize solubility and bioavailability without compromising activity?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) on the acrylamide moiety to enhance aqueous solubility .

- Nanoformulation: Encapsulate in PEGylated liposomes (~100 nm size) to improve circulation time .

- Co-crystallization: Use co-formers like succinic acid to create stable polymorphs with higher dissolution rates .

Q. Q7. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics/Proteomics: Identify differentially expressed genes/proteins post-treatment (e.g., downregulation of NF-κB pathway components) .

- SPR Biosensing: Measure real-time binding kinetics (ka/kd) to purified targets (e.g., Kd < 100 nM confirms high affinity) .

- In Vivo Imaging: Use fluorescently labeled analogs to track biodistribution in zebrafish or murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.